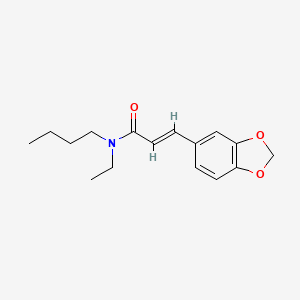
3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide, also known as BDBEA, is a chemical compound that belongs to the class of acrylamide derivatives. It has been widely used in various scientific research fields due to its unique chemical properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide is not fully understood yet. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide may exert its biological effects through multiple pathways, including inhibition of enzyme activity, modulation of gene expression, and interaction with membrane receptors. For example, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been shown to inhibit the activity of cyclooxygenase-2, which is a key enzyme involved in the synthesis of prostaglandins and inflammation. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has also been found to modulate the expression of various genes related to cancer and cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been reported to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, analgesic, and sedative activities. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been shown to inhibit the growth and proliferation of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been shown to induce sedation and anxiolysis in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide can be easily synthesized using a simple and efficient method, and it can be readily modified to generate novel derivatives with improved properties. However, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide also has some limitations, such as its potential toxicity and limited bioavailability. Further studies are needed to evaluate the safety and pharmacokinetic properties of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide in vivo.
Direcciones Futuras
There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide. First, the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide needs to be further elucidated to understand its biological effects. Second, the potential therapeutic applications of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide need to be explored in more detail, particularly in the treatment of cancer and inflammation. Third, the development of novel derivatives of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide with improved properties and selectivity is of great interest. Fourth, the use of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide as a probe for imaging and detecting cancer cells needs to be further investigated. Finally, the safety and pharmacokinetic properties of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide in vivo need to be evaluated to facilitate its translation into clinical applications.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide is a promising chemical compound with potential applications in various scientific research fields. Its unique chemical properties and biological effects make it an attractive candidate for the development of novel drugs and materials. Further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide and to explore its therapeutic potential.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide can be synthesized through a simple and efficient method using acryloyl chloride, 3-(1,3-benzodioxol-5-yl)propylamine, butylamine, and ethylamine as starting materials. The reaction is carried out in the presence of a base catalyst such as triethylamine and a polar solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been extensively used in various scientific research fields, including medicinal chemistry, drug discovery, and biotechnology. It has been reported to exhibit potent antitumor, anti-inflammatory, and analgesic activities. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has also been found to modulate the activity of various enzymes and receptors, such as cyclooxygenase-2, histone deacetylase, and GABA-A receptors. Moreover, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been explored as a potential probe for imaging and detecting cancer cells and as a building block for the synthesis of novel drugs and materials.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-5-10-17(4-2)16(18)9-7-13-6-8-14-15(11-13)20-12-19-14/h6-9,11H,3-5,10,12H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXZSLVOWZPHA-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC)C(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5104196.png)
![2,7-diamino-5'-bromo-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5104202.png)
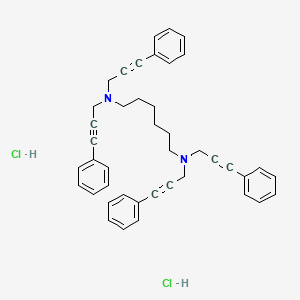
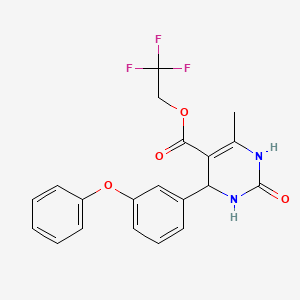
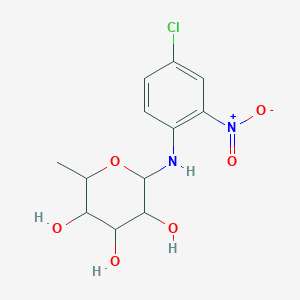
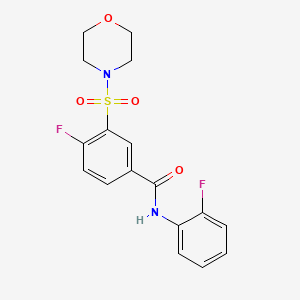
![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)
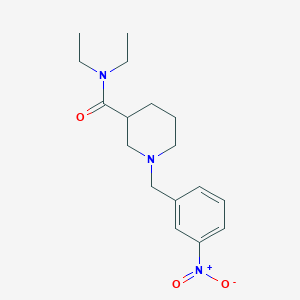
![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5104265.png)
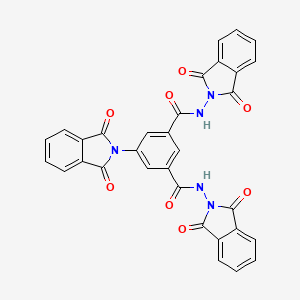
![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)